

# Validating the Therapeutic Potential of P1788: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | P1788     |           |
| Cat. No.:            | B11929714 | Get Quote |

Initial investigations into the therapeutic agent designated as "P1788" have yielded ambiguous and conflicting information, hindering a direct validation of its therapeutic potential. Publicly available data appears to associate the "P1788" identifier with multiple, unrelated subjects, making it challenging to ascertain its specific scientific and clinical context.

A search for "P1788" in scientific and clinical trial databases reveals disparate entries. One significant finding points to LXP1788, an injectable formulation currently in a Phase I clinical trial for patients with advanced solid tumors.[1] This open-label, first-in-human study aims to determine the maximum tolerated dose, recommended phase 2 dose, and assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the compound.[1] The trial is recruiting patients with advanced solid tumors that are refractory to current therapies.[1]

Conversely, a distinct and unrelated set of information identifies "**P1788**" as a diagnostic trouble code (DTC **P1788**) pertaining to an automatic transaxle (A/T) control relay issue in Mitsubishi Pajero vehicles.[2] This context is entirely mechanical and unrelated to any form of therapeutic intervention.

Further complicating the landscape, searches for clinical trials using the identifier "**P1788**" lead to studies with different NCT numbers and entirely different therapeutic areas, none of which appear to be directly related to a compound named **P1788**.

Conclusion:







Based on the currently available public information, a comprehensive and objective comparison guide for a therapeutic agent named "**P1788**" cannot be constructed. The identifier is associated with at least two distinct and unrelated subjects: a clinical-stage oncology drug candidate (LX**P1788**) and an automotive diagnostic code.

To proceed with a meaningful analysis, it is imperative to first clarify the precise identity of the therapeutic agent in question. Researchers, scientists, and drug development professionals seeking to evaluate "P1788" should first confirm the correct nomenclature and any associated company or institutional identifiers. Without this clarification, any attempt to summarize data, detail experimental protocols, or create visualizations would be speculative and lack the necessary scientific rigor. Further investigation is required to disambiguate the identity of P1788 and locate specific, relevant preclinical and clinical data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Phase I Study of LXP1788 Injection with Advanced Solid Tumors. | Clinical Research Trial Listing [centerwatch.com]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [Validating the Therapeutic Potential of P1788: A
  Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b11929714#validating-the-therapeutic-potential-of-p1788]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com